

# The Discovery of Francium: A Technical Review of Marguerite Perey's Seminal Research

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**Abstract:** In 1939, French chemist Marguerite Perey culminated the search for the last undiscovered naturally occurring element by identifying element 87. This whitepaper provides a detailed technical examination of the experimental protocols and quantitative analysis that led to her discovery. Perey, a technician at the Radium Institute in Paris, hypothesized that an anomaly in the radioactive decay of Actinium-227 was due to a previously unidentified daughter isotope. Through meticulous purification of actinium, rapid radiometric analysis, and decisive chemical characterization, she isolated and identified **Francium**-223. This guide outlines her methodologies, presents the core data in structured tables, and visualizes the decay pathways and experimental workflows integral to her groundbreaking work.

## Introduction

For decades, the periodic table held a vacancy for element 87, predicted by Dmitri Mendeleev to be the heaviest alkali metal, termed "eka-caesium".<sup>[1][2]</sup> The search for this element was a significant challenge in the field of radiochemistry. The catalyst for its discovery was a 1935 research paper by American scientists that reported beta particle emissions from Actinium-227 with a higher energy than expected.<sup>[3][4]</sup>

Marguerite Perey, then a radiochemist at Marie Curie's Radium Institute with a decade of experience in handling and purifying actinium, was skeptical of these findings.<sup>[5][6][7]</sup> She theorized that the anomalous radiation was not from actinium itself, but from a short-lived daughter product resulting from a rare decay process.<sup>[5][6][7][8]</sup> This hypothesis formed the basis of the experiments that would lead to the discovery of **francium**.<sup>[6]</sup>

## Experimental Protocols

Perey's discovery was not accidental but the result of a systematic investigation grounded in her profound expertise. The experimental approach can be divided into three core stages: the preparation of a pure parent isotope, the analysis of its radioactive emissions, and the chemical identification of the new daughter element.

The foundational step of the experiment was the preparation of an exceptionally pure sample of Actinium-227. Perey's primary role at the Institute involved isolating actinium from uranium ore (pitchblende), a laborious process requiring the separation of minute quantities of the element. [5][9][10]

- **Objective:** To produce a sample of Ac-227 free from its own decay products and other radioactive contaminants, which would otherwise interfere with the measurement of its intrinsic radiation.
- **Methodology:** While Perey's specific purification steps are not exhaustively detailed in historical records, the process involved chemically sifting actinium from other elements present in uranium ore, including lanthanum. [6][8] This likely involved multiple fractional precipitation and crystallization steps. The key to her success was achieving what she described as an "ultra-pure" actinium sample, allowing her to observe its decay in isolation. [3][4] The purification had to be performed rapidly to enable the measurement of the sample before the short-lived daughter product decayed away. [9]

With a pure Ac-227 source, Perey immediately studied its emissions. Her skepticism was directed at reports of beta particles with decay energies of 220 keV. [4][11]

- **Objective:** To accurately characterize the radiation emitted from pure Ac-227 and identify any anomalies.
- **Methodology:** Perey measured the radiation from the freshly purified actinium sample. Her analysis detected decay particles with an energy level below 80 keV. [4][11] This observation was inconsistent with the known beta decay of actinium. She correctly hypothesized that this activity was from a new decay product. Further investigation confirmed that a small fraction of the actinium atoms were not undergoing beta decay but were instead emitting alpha

particles.[3][5][6] The emission of an alpha particle (two protons and two neutrons) from Actinium (element 89) would transmute it into the undiscovered element 87.[6][7][12]

The final and definitive proof required demonstrating that the new radioactive product possessed the chemical properties of an alkali metal.

- Objective: To confirm the atomic number of the new element by characterizing its chemical behavior.
- Methodology:
  - Elimination of Other Elements: Perey conducted a series of chemical tests to rule out the possibility that the new element was thorium, radium, lead, bismuth, or thallium.[4][11]
  - Co-precipitation with Cesium: As eka-caesium, element 87 was predicted to have chemical properties very similar to caesium.[9] Perey performed a classic radiochemical separation technique. She added a cesium salt to the solution containing the new element and precipitated the cesium as cesium perchlorate ( $\text{CsClO}_4$ ). She found that the new radioactive element co-precipitated with the cesium.[1][9] This result demonstrated that the new element behaved chemically as an alkali metal, confirming its identity as element 87. [9] Perey initially named the element Actinium K (AcK), which she later renamed **francium** in honor of her home country.[6][13]

## Results and Data Analysis

Perey's work yielded critical quantitative data that characterized the decay of Actinium-227 and the properties of its newly discovered daughter isotope, **Francium-223**.

Parameter	Value	Reference
Half-life	21.772 years	[14][15]
Primary Decay Mode	Beta ( $\beta^-$ ) Decay to Thorium-227	[13][14]
Branching Ratio ( $\beta^-$ )	~98.62%	[15]
Secondary Decay Mode	Alpha ( $\alpha$ ) Decay to Francium-223	[12][16]
Branching Ratio ( $\alpha$ )	~1.38%	[14][15]

Table 1. Decay Properties of Actinium-227.

Parameter	Value	Reference
Half-life	22 minutes	[5][11][13]
Primary Decay Mode	Beta ( $\beta^-$ ) Decay to Radium-223	[11]
Decay Energy ( $\beta^-$ )	1.149 MeV	[11]
Secondary Decay Mode	Alpha ( $\alpha$ ) Decay to Astatine-219	[11]
Branching Ratio ( $\alpha$ )	0.006%	[11]
Decay Energy ( $\alpha$ )	5.4 MeV	[11]

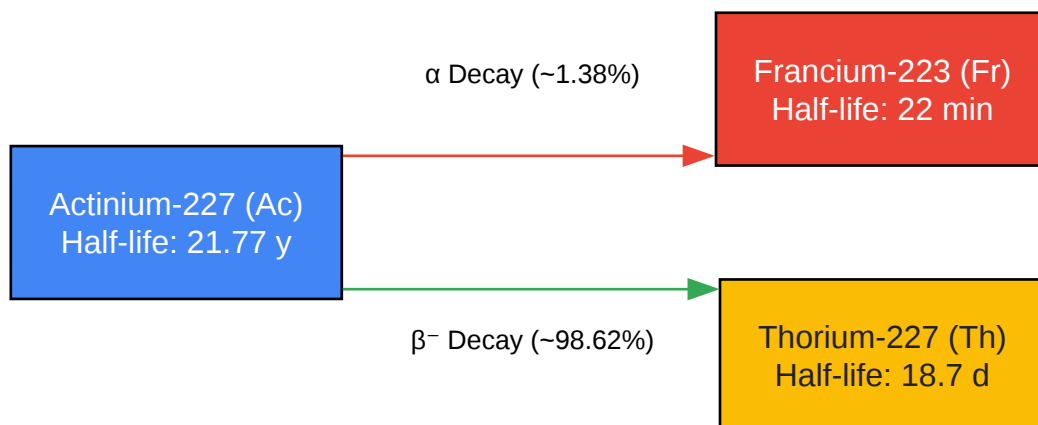
Table 2. Properties of Francium-223 (Actinium K).

Observation	Reported Energy	Reference
Ac-227 Radiation (External Report)	220 keV	[4][11]
Anomalous Particles (Perey's Observation)	< 80 keV	[4][11]

Table 3. Radiation Energies Investigated by Perey.

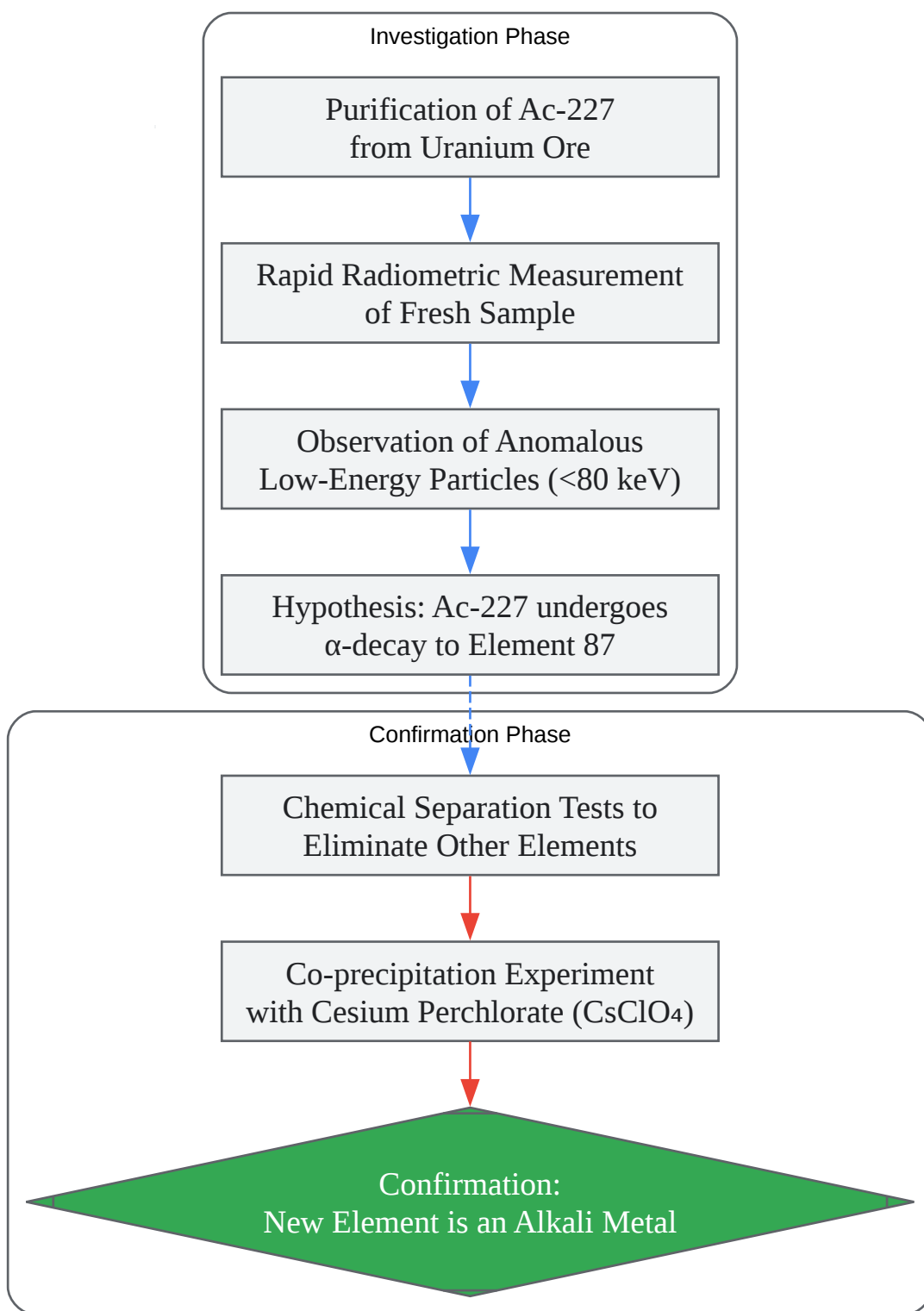
## Visualizing the Discovery

The logical flow of Perey's work and the underlying nuclear physics can be effectively represented through diagrams.



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Diagram 1. Branching decay pathway of Actinium-227.



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Diagram 2. Perey's experimental workflow for **francium** discovery.

## Conclusion

Marguerite Perey's discovery of **francium** on January 7, 1939, was a triumph of meticulous experimental technique and scientific intuition.<sup>[1][9][11]</sup> By questioning anomalous data and leveraging her deep expertise in the chemistry of actinium, she successfully isolated and identified the last element to be discovered in nature.<sup>[1][5]</sup> Her work provided the first characterization of **Francium-223**, revealing its 22-minute half-life and confirming its position as the heaviest alkali metal.<sup>[5]</sup> The protocols she employed, from ultra-purification to co-precipitation, exemplify a classic approach to radiochemical discovery. The extreme rarity and instability of **francium**, with only grams existing on Earth at any moment, underscore the magnitude of her achievement.<sup>[2][13][17]</sup>

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